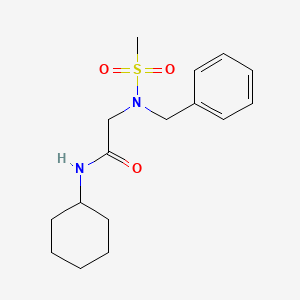
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, also known as CHDI, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerases and histone deacetylases. These enzymes are involved in DNA replication and gene expression, respectively, and their inhibition can lead to cell death in cancer cells or neuroprotection in neuronal cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to improve mitochondrial function and reduce oxidative stress in neuronal cells. It has also been shown to reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is its versatility, as it can be used in various types of experiments, including cell culture, animal models, and biochemical assays. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, as it has been shown to induce cell death in some cell types at high concentrations. Therefore, careful dose optimization is required when using this compound in experiments.
Direcciones Futuras
There are several future directions for N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide research. One area of interest is the development of more potent and selective analogs of this compound, which could have improved efficacy and reduced toxicity. Another area of interest is the investigation of the molecular targets of this compound, which could provide insights into its mechanism of action and potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials, with the ultimate goal of developing it into a therapeutic agent for cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of 5-chloro-2-hydroxybenzoic acid with phthalic anhydride in the presence of a catalyst, such as sulfuric acid. The resulting product is then treated with methylamine to yield this compound. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated as a potential therapeutic agent for neurodegenerative diseases, such as Huntington's disease, as it has been shown to improve motor function and reduce neuronal cell death in animal models.
Propiedades
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-19-15(22)10-4-2-8(6-11(10)16(19)23)14(21)18-12-7-9(17)3-5-13(12)20/h2-7,20H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAXMFIHEHZNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5709609.png)

![3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5709616.png)
![3-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5709620.png)
![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)
![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
![1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5709654.png)
![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)
![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)
![4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5709691.png)
![2-{[3-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5709694.png)
